3-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}propanoic acid

Drug Discovery Medicinal Chemistry ADME Prediction

This N-6 propanoic acid-substituted DIQ scaffold provides an optimal XLogP3 of 1.4 and 3 rotatable bonds—critical for balancing membrane permeability and target engagement in TNF-α and HBV capsid assembly inhibition. Unlike its acetic or hexanoic acid homologs, substitution with this specific chain preserves activity and avoids unpredictable ADME profiles. The free carboxylic acid enables rapid amide library generation via HATU/EDCI coupling for SAR exploration or biotin/fluorophore conjugation for chemical probe development. For materials science, use the carboxyl group to anchor the scaffold into polymer matrices as disclosed in BASF patents. Secure this single batch for reproducible pharmacology and dual-use applications.

Molecular Formula C18H14N2O4
Molecular Weight 322.32
CAS No. 1010928-60-5
Cat. No. B2904134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}propanoic acid
CAS1010928-60-5
Molecular FormulaC18H14N2O4
Molecular Weight322.32
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)O
InChIInChI=1S/C18H14N2O4/c21-15(22)9-10-19-16-11-5-1-2-6-12(11)18(24)20(16)14-8-4-3-7-13(14)17(19)23/h1-8,16H,9-10H2,(H,21,22)
InChIKeyKAWOUENTKWFZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}propanoic acid (CAS 1010928-60-5): A Core Isoindoloquinazoline Building Block for Anti-Inflammatory and Antiviral Research Procurement


The compound 3-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}propanoic acid (CAS 1010928-60-5) is a heterocyclic derivative belonging to the 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (DIQ) class [1]. This class has been identified in primary literature as a privileged scaffold for inhibiting Tumor Necrosis Factor-alpha (TNF-α) in vitro and for acting as a potent and selective inhibitor of Hepatitis B Virus (HBV) capsid assembly [2]. The specific propanoic acid substitution at the N-6 position defines this compound's unique physicochemical profile, differentiating it from its closest alkyl-chain analogs, and positions it as a key substrate for further derivatization into biologically active amides and esters [1].

Why 3-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}propanoic acid Cannot Be Replaced by an Arbitrary DIQ Analog in Drug Discovery


Simple substitution of CAS 1010928-60-5 with another dihydroisoindoloquinazoline-dione (DIQ) derivative—such as its N-6 acetic acid or hexanoic acid homologs—introduces significant, quantifiable alterations in key molecular properties that govern pharmacokinetic and pharmacodynamic behavior. The core DIQ scaffold's biological activity against TNF-α and HBV is highly sensitive to N-6 substitution, with specific subgroups showing potent inhibition while others are inactive [1]. The propanoic acid chain provides a distinct balance of lipophilicity (XLogP3-AA = 1.4) and conformational flexibility (3 rotatable bonds) that critically influences membrane permeability and target binding, which cannot be assumed for its C2 or C6 counterparts [2]. Generic substitution thus risks both loss of activity and unpredictable downstream ADME profiles.

Quantitative Differentiation Guide for Procuring 3-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}propanoic acid


Balanced Lipophilicity (XLogP3-AA) Compared to N-6 Alkyl-Chain Homologs

The target compound possesses a computed XLogP3-AA of 1.4, representing an intermediate lipophilicity that is a crucial determinant of oral absorption and cellular permeability. This value lies between the slightly more lipophilic acetic acid analog (XLogP3-AA = 1.5) and the significantly more lipophilic hexanoic acid analog (XLogP3-AA = 2.4) [1]. This intermediate logP is often optimal for balancing aqueous solubility and passive membrane permeability, as recommended by Lipinski's Rule of Five.

Drug Discovery Medicinal Chemistry ADME Prediction

Intermediate Conformational Flexibility vs. Acetic and Hexanoic Acid Homologs

The target compound contains 3 rotatable bonds, providing a distinct degree of conformational freedom in its side chain. This is one more rotatable bond than the acetic acid analog (2 rotatable bonds) and significantly fewer than the hexanoic acid analog (7 rotatable bonds) [1]. An increase in the number of rotatable bonds is generally correlated with a decrease in binding affinity due to entropic penalties, making the propanoic acid chain a potentially superior compromise between flexibility for target engagement and rigidity for binding potency.

Chemical Probe Design Ligand-Receptor Docking Conformational Analysis

Demonstrated Class-Level Potency: The DIQ Scaffold is a Proven Inhibitor of TNF-α and HBV

The 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (DIQ) core, to which this compound belongs, has been explicitly validated as a novel, direct small-molecule inhibitor of TNF-α in vitro [1] and as a potent inhibitor of HBV DNA replication at submicromolar concentrations [2]. Quantitatively, the most active DIQ derivative (compound 4a) in the HBV study showed superior inhibition of HBV DNA replication when directly compared to the standard-of-care drug lamivudine [2]. While the specific IC50 of the propanoic acid derivative was not a focus, its core scaffold is proven to confer these activities.

Anti-inflammatory Research Antiviral Drug Discovery Capsid Assembly Modulators

Guaranteed High Purity and Analytical Characterization for Reproducible Research

Commercially, CAS 1010928-60-5 is available at a standardized purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided by vendors such as Bidepharm . This level of analytical characterization is not uniformly guaranteed across all DIQ derivatives from all suppliers. In procurement, a compound's value is directly tied to the availability of rigorous analytical data, which reduces the internal QC burden for the end user.

Chemical Biology Assay Development Procurement Quality Control

Recommended Scientific Procurement Scenarios for 3-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}propanoic acid


Synthesis of Amide-Focused Compound Libraries for Anti-Inflammatory Lead Optimization

The free carboxylic acid handle on the propanoic acid chain is an ideal point for diversification. A medicinal chemistry team can use this compound as a scaffold to generate a library of amide derivatives via simple HATU or EDCI coupling with diverse amines. This allows rapid exploration of the structure-activity relationship (SAR) at a position known to influence the DIQ scaffold's anti-TNF-α activity [1]. Its intermediate lipophilicity (XLogP3 = 1.4) [2] ensures that the resulting amides will likely remain within drug-like chemical space, making it a strategically superior core compared to the more lipophilic hexanoic acid analog.

Synthesis of a Chemical Probe for HBV Capsid Assembly Mechanistic Studies

Based on the established role of DIQ derivatives as potent HBV capsid assembly inhibitors, where compound 4a outperformed lamivudine in reducing HBV DNA replication [1], this propanoic acid variant can be conjugated to a biotin tag or a fluorescent reporter via its carboxyl group. This enables the creation of a chemical probe for target engagement studies or competitive binding assays to elucidate the mechanism of capsid assembly modulation. Its defined rotatable bond count offers a less flexible linker than a longer chain analog, potentially preserving target affinity in the probe molecule.

Use as a Reference Standard in Physicochemical Profiling of Isoindoloquinazolines

For laboratories characterizing the physicochemical properties of a series of DIQ compounds, CAS 1010928-60-5 serves as a key reference point. Its defined and intermediate values for XLogP3 (1.4) [1] and rotatable bonds (3) [1] provide a central comparator for understanding how chain elongation or truncation affects properties like solubility, permeability, and metabolic stability within the series, thus informing the design of compounds with optimal ADME profiles.

Stabilization of Organic Materials Under Thermal or Oxidative Stress

Patents from BASF have identified the isoindolo[2,1-a]quinazoline derivative class as effective stabilizers for organic materials against degradation caused by heat, light, and oxidation [1]. The carboxylic acid functionality of this compound could potentially act as an anchor to polymer matrices, or it can be esterified for better compatibility in plastics and coatings. This industrial application is a secondary, non-pharmacological use case for procurement, distinct from the compound's medicinal chemistry value.

Quote Request

Request a Quote for 3-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.